2,5-Dihydrothiophene

Catalysis Hydrodesulfurization Petrochemical refining

2,5-Dihydrothiophene (CAS 1708-32-3) is a non-aromatic, partially saturated sulfur heterocycle with the molecular formula C₄H₆S and a molecular weight of 86.16 g/mol. As the more symmetrical isomer among the dihydrothiophenes, it is a colorless liquid with a characteristic thioether-like odor and exhibits a boiling point of 122°C and a melting point of –50.3°C.

Molecular Formula C4H6S
Molecular Weight 86.16 g/mol
CAS No. 1708-32-3
Cat. No. B159602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydrothiophene
CAS1708-32-3
Synonyms2,5-Dihydrothiophene
Molecular FormulaC4H6S
Molecular Weight86.16 g/mol
Structural Identifiers
SMILESC1C=CCS1
InChIInChI=1S/C4H6S/c1-2-4-5-3-1/h1-2H,3-4H2
InChIKeyWURYWHAKEJHAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dihydrothiophene (CAS 1708-32-3): A Non-Aromatic Sulfur Heterocycle for Polymer and Synthetic Intermediate Applications


2,5-Dihydrothiophene (CAS 1708-32-3) is a non-aromatic, partially saturated sulfur heterocycle with the molecular formula C₄H₆S and a molecular weight of 86.16 g/mol [1]. As the more symmetrical isomer among the dihydrothiophenes, it is a colorless liquid with a characteristic thioether-like odor and exhibits a boiling point of 122°C and a melting point of –50.3°C [2]. It is soluble in most organic solvents and serves as a versatile building block for the synthesis of conducting polymers, electrochemical switches, sulfolenes, and various heterocyclic compounds [3].

Why 2,5-Dihydrothiophene Cannot Be Interchanged with 2,3-Dihydrothiophene or Tetrahydrothiophene in Catalytic and Material Applications


Although 2,5-dihydrothiophene, 2,3-dihydrothiophene, and tetrahydrothiophene share the same elemental composition (C₄H₆S for the dihydro isomers, C₄H₈S for the fully saturated analog), their distinct ring geometries and unsaturation patterns lead to divergent reactivity and selectivity in both catalytic hydrodesulfurization (HDS) processes and electrochemical polymerization [1]. In HDS studies, 2,5-dihydrothiophene produces significantly higher yields of 1,3-butadiene compared to its 2,3-isomer over Re/γ-Al₂O₃ catalysts at 300°C, while tetrahydrothiophene follows an entirely different reaction pathway [2]. Additionally, 2,5-dihydrothiophene exhibits unique ring-puckering inversion motion that influences its thermodynamic properties, and its 2,5-unsaturation pattern enables specific base-catalyzed ring-opening reactions to form 1-(alkylthio)buta-1,3-dienes that are not accessible from the 2,3-isomer [3]. These quantifiable differences make generic substitution scientifically invalid.

Quantitative Differentiation of 2,5-Dihydrothiophene Against Closest Analogs


Higher 1,3-Butadiene Yield in HDS Catalysis Compared to 2,3-Dihydrothiophene

In comparative hydrodesulfurization (HDS) studies over Re/γ-Al₂O₃ catalysts at 300°C, 2,5-dihydrothiophene generates significantly higher amounts of 1,3-butadiene than its 2,3-isomer. This establishes 2,5-dihydrothiophene as the kinetically preferred dihydro intermediate in thiophene HDS pathways, directly impacting catalyst design and process optimization [1].

Catalysis Hydrodesulfurization Petrochemical refining

Distinct Oxidative Product Selectivity: Sulfone vs. Thiophene Formation

Oxidation of 2,5-dihydrothiophene with 30% hydrogen peroxide in acetic acid yields the corresponding thiophene derivative, whereas oxidation with perbenzoic acid in chloroform produces the sulfone derivative [1]. Additionally, low-temperature oxidation with 30% H₂O₂ provides 2,5-dihydrothiophene sulfoxide in 48% yield [2]. This oxidant-dependent product divergence is specific to the 2,5-isomer due to its symmetrical double-bond placement.

Organic synthesis Oxidation chemistry Sulfur heterocycles

Superior Intramolecular Charge Transfer Sensitivity Parameter in Electroactive Fluorene Derivatives

In fluorene-based electron acceptors, the 2,5-dihydrothiophene-containing compound 16 exhibits a first reduction potential sensitivity parameter (ρ₁ʳᵉᵈ⁻) of 0.26 V, which is 30% higher than the 0.20 V observed for the fused thiophene analog (compound 2) [1]. This higher sensitivity indicates that 2,5-dihydrothiophene imparts greater tunability of redox properties through substituent modification, a critical advantage in molecular electronics design.

Organic electronics Electrochemistry Conducting materials

Base-Catalyzed Ring-Opening to 1-(Alkylthio)buta-1,3-dienes: A Reaction Pathway Exclusive to 2,5-Dihydrothiophene

Under basic conditions, 2,5-dihydrothiophene undergoes ring-opening to form buta-1,3-dienylthiolate anions, which can be alkylated to yield 1-(alkylthio)buta-1,3-dienes [1]. However, this reaction is incomplete and pure products cannot be isolated directly; instead, 1-(alkylthio)buta-1,3-dienes are conveniently prepared via base-catalyzed ring-opening of 1-alkyl-2,5-dihydrothiophenium salts [2]. This pathway is unavailable to the 2,3-isomer due to its different double-bond position.

Organosulfur chemistry Diene synthesis Ring-opening reactions

Oxygen-Dependent Homopolymerization of Quinonoid 2,5-Dihydrothiophene Derivatives

Homopolymerization of novel electron-donating quinonoid compounds containing the 2,5-dihydrothiophene core (compounds 1b and 1c) occurs only in the presence of oxygen, yielding polymers composed of three distinct structural units [1]. The ratios of these structural units are significantly dependent on the solvent polarity used during polymerization [2]. This oxygen-triggered polymerization mechanism, proposed to proceed via a radical-cation intermediate, is a distinctive feature of the 2,5-dihydrothiophene scaffold.

Polymer chemistry Conducting polymers Radical polymerization

Quantified Isomerization to 2,3-Dihydrothiophene Under Catalytic Conditions

Under heating at 300°C in the presence of Re/Al₂O₃ catalyst, 2,5-dihydrothiophene undergoes isomerization to 2,3-dihydrothiophene in 21.8% yield [1]. This quantifiable interconversion demonstrates that the 2,5-isomer can serve as a precursor to the 2,3-isomer under specific catalytic conditions, providing a synthetic route to the less symmetrical isomer.

Catalysis Isomerization Heterocyclic chemistry

Validated Application Scenarios for 2,5-Dihydrothiophene Based on Quantitative Evidence


Hydrodesulfurization (HDS) Catalyst Development and Mechanistic Studies

2,5-Dihydrothiophene is the preferred dihydrothiophene isomer for HDS mechanistic studies due to its significantly higher 1,3-butadiene yield over Re/γ-Al₂O₃ catalysts at 300°C compared to the 2,3-isomer [1]. Researchers investigating thiophene desulfurization pathways or optimizing refinery catalysts should select 2,5-dihydrothiophene to accurately model the kinetically favored intermediate step. The compound also isomerizes to 2,3-dihydrothiophene in 21.8% yield under identical conditions, enabling studies of both isomers from a single starting material [2].

Synthesis of Sulfone and Sulfoxide Derivatives via Controlled Oxidation

Synthetic chemists seeking selective access to sulfone or sulfoxide derivatives should procure 2,5-dihydrothiophene. Oxidation with perbenzoic acid in chloroform yields the sulfone, while oxidation with 30% hydrogen peroxide in acetic acid produces the thiophene derivative [1]. Low-temperature H₂O₂ oxidation provides the sulfoxide in 48% isolated yield [2]. This oxidant-dependent product control is not achievable with the 2,3-isomer due to its asymmetric double-bond geometry.

Electron Acceptor and Organic Semiconductor Building Blocks

For the development of tunable electron acceptors in organic electronics, 2,5-dihydrothiophene-containing fluorene derivatives (e.g., compound 16) exhibit a reduction potential sensitivity parameter (ρ₁ʳᵉᵈ⁻) of 0.26 V, representing a 30% enhancement over the fused thiophene analog (0.20 V) [1]. This higher sensitivity enables finer substituent-based tuning of redox properties, making 2,5-dihydrothiophene-based scaffolds superior for n-type organic semiconductors and electrochemical sensors.

Conjugated Diene Synthesis via Base-Catalyzed Ring-Opening

2,5-Dihydrothiophene is the requisite starting material for preparing 1-(alkylthio)buta-1,3-dienes, valuable intermediates in diene chemistry and polymer synthesis. Base treatment generates buta-1,3-dienylthiolate anions that can be alkylated, while the more efficient route utilizes 1-alkyl-2,5-dihydrothiophenium salts for base-catalyzed ring-opening [1][2]. This pathway is exclusive to the 2,5-isomer and cannot be replicated with 2,3-dihydrothiophene.

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